Glauberite

Description

Properties

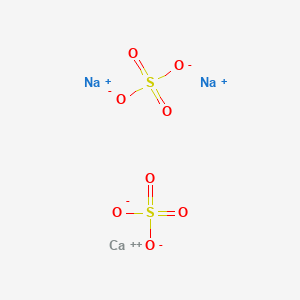

IUPAC Name |

calcium;disodium;disulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2Na.2H2O4S/c;;;2*1-5(2,3)4/h;;;2*(H2,1,2,3,4)/q+2;2*+1;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZGFUUDAQXRBT-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Na+].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaNa2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Glauberite mineral properties and formation environments

This guide provides a comprehensive overview of the mineral glauberite, focusing on its core properties, formation environments, and associated minerals. The information is tailored for researchers, scientists, and professionals in drug development who may encounter this mineral in various contexts.

Physicochemical and Crystallographic Properties

Glauberite, with the chemical formula Na₂Ca(SO₄)₂, is a sodium calcium sulfate mineral.[1][2] It belongs to the anhydrous sulfate subgroup of minerals.[1][3] The name is derived from its chemical similarity to "Glauber's salt" (hydrous sodium sulfate), named after the German alchemist Johann Rudolf Glauber.[4][5]

The key physical, chemical, and crystallographic properties of glauberite are summarized in the tables below for easy reference and comparison.

Table 1: Physical Properties of Glauberite

| Property | Value | References |

| Mohs Hardness | 2.5 - 3.0 | [1][3][4][5][6][7][8][9][10][11][12] |

| Specific Gravity | 2.7 - 2.85 g/cm³ | [1][3][4][6][7][8][9][10][11][13] |

| Cleavage | Perfect on {001}, imperfect/indistinct on {110} | [1][3][4][6][7][14] |

| Fracture | Conchoidal | [1][4][6][7][9][10][14] |

| Luster | Vitreous, greasy, waxy, to dull; pearly on cleavage surfaces | [1][3][4][6][7][8][9][11][14] |

| Transparency | Transparent to translucent | [1][3][4][6][7][8][9][11][13][14] |

| Streak | White | [1][3][4][6][9][10][12][14] |

| Taste | Slightly saline, bitter | [4][8][9][14] |

Table 2: Chemical Composition of Glauberite

| Constituent | Oxide | Weight % | References |

| Sodium (Na) | Na₂O | 22.28% | [13][14][15] |

| Calcium (Ca) | CaO | 20.16% | [13][14][15] |

| Sulfur (S) | SO₃ | 57.56% | [13][14][15] |

| Oxygen (O) | - | 46.01% | [3][13][15] |

| Total | 100.00% | [13][14][15] |

Table 3: Crystallographic and Optical Properties of Glauberite

| Property | Value | References |

| Crystal System | Monoclinic | [1][3][4][5][6][7][9][11][14][16] |

| Crystal Class | Prismatic (2/m) | [1][6][14] |

| Space Group | C2/c | [1][6][14] |

| Unit Cell Parameters | a = 10.129 Å, b = 8.306 Å, c = 8.533 Å; β = 112.19° | [1][6][14] |

| Optical Properties | Biaxial (-) | [1][6][10][13][14] |

| Refractive Index | nα = 1.507–1.515, nβ = 1.527–1.535, nγ = 1.529–1.536 | [1][6][8][10][14] |

| Birefringence | δ = 0.022 | [1][10] |

| 2V Angle | 24° to 34° | [1][6] |

Formation Environments and Geological Occurrence

Glauberite is primarily an evaporite mineral, forming in both continental and marine settings.[1][3] Its presence is indicative of arid or saline conditions.

-

Evaporite Deposits: The most common environment for glauberite formation is in lacustrine (lake bed) and marine salt deposits.[1][3][10][11] It precipitates from the evaporation of water rich in dissolved sodium, calcium, and sulfate ions.[3] These environments often lead to the formation of "floater" crystals, which are well-developed and unattached to a matrix.[7]

-

Hydrothermal Deposits: Glauberite can also form in low-temperature hydrothermal veins, precipitating from sulfate-rich solutions.[1][3][11]

-

Fumarolic Sublimates: It has been identified as a sublimate deposited near fumaroles, where volcanic gases rich in sulfur compounds react with other elements.[1][10][14]

-

Basaltic Amygdules: In some cases, glauberite forms in the cavities (amygdules) of basaltic rocks.[1][14]

-

Nitrate Deposits: It is also found in nitrate deposits in arid climates.[1][10][14]

Due to its solubility in water, glauberite is often altered to other minerals, most commonly gypsum, especially in humid environments.[1][3] This leads to the frequent occurrence of pseudomorphs, where another mineral replaces glauberite while retaining its original crystal shape.[1][3][4] Hollow casts of former glauberite crystals are also common.[1][7]

Glauberite is typically found in association with other evaporite minerals. The specific mineral assemblage can provide further information about the depositional environment. Common associated minerals include:

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of glauberite are typically found in specialized geochemistry and materials science literature. While specific protocols were not detailed in the initial search, standard mineralogical and chemical analyses would be employed.

-

Synthesis: Laboratory synthesis of glauberite would likely involve the controlled evaporation of an aqueous solution containing stoichiometric amounts of sodium sulfate and calcium sulfate at specific temperature and pressure conditions to mimic its natural formation.

-

Characterization - X-ray Diffraction (XRD): Powder or single-crystal XRD is the definitive method for confirming the crystal structure and unit cell parameters of glauberite. The resulting diffraction pattern serves as a fingerprint for the mineral.

-

Characterization - Spectroscopic Methods: Techniques such as Raman and Infrared (IR) spectroscopy would be used to identify the vibrational modes of the sulfate anions, confirming the chemical bonding within the crystal lattice.

-

Characterization - Chemical Analysis: Inductively Coupled Plasma (ICP) with either Mass Spectrometry (MS) or Optical Emission Spectrometry (OES) would be used to determine the precise elemental composition of a sample, verifying the Na:Ca:S ratio.

-

Characterization - Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be employed to study the thermal stability of glauberite and its phase transitions upon heating.

The following diagram illustrates a general workflow for the characterization of a potential glauberite sample.

Caption: A generalized experimental workflow for the characterization of glauberite.

Visualizations of Formation and Relationships

The following diagrams illustrate the formation pathways and mineralogical relationships of glauberite.

Caption: Formation pathways of glauberite in various geological settings.

Caption: Relationships between glauberite, associated minerals, and alteration products.

References

- 1. Glauberite - Wikipedia [en.wikipedia.org]

- 2. glauberite - Wiktionary, the free dictionary [en.wiktionary.org]

- 3. celestialearthminerals.com [celestialearthminerals.com]

- 4. galleries.com [galleries.com]

- 5. Glauberite Pseudomorph Crystals [crystalage.com]

- 6. mindat.org [mindat.org]

- 7. minerals.net [minerals.net]

- 8. Glauberite - National Gem Lab [nationalgemlab.in]

- 9. allmineralsrock.com [allmineralsrock.com]

- 10. Glauberite - Encyclopedia [le-comptoir-geologique.com]

- 11. Glauberite - Celestial Earth Minerals [celestialearthminerals.com]

- 12. Glauberite (Glauberite) - Rock Identifier [rockidentifier.com]

- 13. Glauberite Mineral Data [webmineral.com]

- 14. handbookofmineralogy.org [handbookofmineralogy.org]

- 15. ins-europa.org [ins-europa.org]

- 16. Glauberite | CaNa2O8S2 | CID 13628896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. thecrystalcouncil.com [thecrystalcouncil.com]

An In-depth Technical Guide to the Crystal Structure and Morphology of Glauberite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and morphology of Glauberite, a sodium calcium sulfate mineral with the formula Na₂Ca(SO₄)₂. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the physicochemical properties of this mineral.

Crystal Structure of Glauberite

Glauberite crystallizes in the monoclinic crystal system, belonging to the prismatic (2/m) crystal class.[1][2][3] Its space group is C2/c.[1][2][3] The crystal structure is characterized by a framework of corner-sharing SO₄ tetrahedra and CaO₈ polyhedra, with Na⁺ ions located in the interstitial spaces.

Crystallographic Data

The crystallographic parameters of Glauberite have been determined through single-crystal and powder X-ray diffraction studies. The unit cell parameters and other key crystallographic data are summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1][2][3] |

| Crystal Class | Prismatic (2/m) | [1][2] |

| Space Group | C2/c | [1][2][3] |

| Unit Cell Parameters | a = 10.129(2) Å | [1][2][3] |

| b = 8.306(2) Å | [1][2][3] | |

| c = 8.533(2) Å | [1][2][3] | |

| β = 112.19(1)° | [1][2][3] | |

| Formula Units (Z) | 4 | [1][2] |

| Unit Cell Volume (V) | 664.72 ų | [3] |

Visualization of the Glauberite Crystal System

The following diagram illustrates the key elements of the monoclinic crystal system to which Glauberite belongs.

Caption: Monoclinic Crystal System of Glauberite.

Morphology of Glauberite

The external crystal shape, or morphology, of Glauberite is diverse and often characteristic. The crystals are typically tabular on {001}, but can also be prismatic or dipyramidal.[2][3]

Common Crystal Habits and Forms

Glauberite crystals can exhibit a variety of habits, which are dependent on the conditions of their formation. Common forms observed include:

-

Prismatic: Elongated crystals with well-developed prism faces.[2][4]

-

Dipyramidal: Crystals showing double-pyramid terminations.[2]

-

Striated: Crystal faces may show parallel grooves or lines.[2][4]

The following table summarizes the key morphological features of Glauberite.

| Feature | Description | Reference |

| Habit | Tabular, prismatic, dipyramidal | [2][3][4] |

| Cleavage | Perfect on {001}, imperfect on {110} | [1][2] |

| Fracture | Conchoidal | [1][2] |

| Twinning | Common | [1] |

| Luster | Vitreous to waxy, pearly on cleavages | [1][2] |

Visualization of Glauberite Morphology

The relationship between the common crystal faces of Glauberite is depicted in the diagram below.

Caption: Common Crystal Faces of Glauberite.

Experimental Protocols

The characterization of Glauberite's crystal structure and morphology relies on standard analytical techniques. Detailed protocols for these key experiments are provided below.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique is employed to determine the precise crystal structure, including unit cell parameters and atomic positions.

Methodology:

-

Crystal Selection and Mounting:

-

Under a polarized light microscope, select a single, well-formed Glauberite crystal (typically 0.1-0.3 mm in size) that exhibits sharp extinction.

-

Mount the selected crystal on a goniometer head using a suitable adhesive (e.g., epoxy) or a cryo-loop.

-

-

Data Collection:

-

Mount the goniometer head on a single-crystal X-ray diffractometer.

-

Center the crystal in the X-ray beam (typically Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å).

-

Collect a series of diffraction images by rotating the crystal through a range of angles. Data collection is typically performed at low temperatures (e.g., 100 K) to reduce thermal vibrations.

-

-

Data Processing and Structure Solution:

-

Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (hkl).

-

Apply corrections for Lorentz factor, polarization, and absorption.

-

Determine the crystal system and space group from the symmetry of the diffraction pattern.

-

Solve the crystal structure using direct methods or Patterson methods to obtain initial atomic positions.

-

-

Structure Refinement:

-

Refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental data using a least-squares minimization algorithm until convergence is reached.

-

The quality of the final refined structure is assessed by parameters such as the R-factor and goodness-of-fit.

-

Powder X-ray Diffraction (PXRD)

PXRD is used for phase identification and to determine the lattice parameters of a polycrystalline sample.

Methodology:

-

Sample Preparation:

-

Grind a small amount of the Glauberite sample to a fine powder (typically <10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites.

-

Mount the powdered sample in a sample holder, ensuring a flat, level surface.

-

-

Data Collection:

-

Place the sample holder in a powder X-ray diffractometer.

-

Use a monochromatic X-ray source (typically Cu Kα).

-

Scan the sample over a specified 2θ range (e.g., 5-80°) with a defined step size and counting time per step.

-

-

Data Analysis:

-

Identify the phases present in the sample by comparing the experimental diffraction pattern to a database of known mineral patterns (e.g., the ICDD Powder Diffraction File).

-

Perform Rietveld refinement of the powder pattern to obtain accurate lattice parameters and quantitative phase analysis if other phases are present.

-

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS)

SEM is used to visualize the surface morphology and texture of Glauberite crystals, while EDS provides elemental analysis.

Methodology:

-

Sample Preparation:

-

Mount the Glauberite crystal or a polished section on an aluminum stub using conductive carbon tape or epoxy.

-

For non-conductive samples, apply a thin conductive coating (e.g., carbon or gold) using a sputter coater to prevent charging under the electron beam. The coating thickness should be minimized to avoid obscuring fine surface details. Given Glauberite's water solubility, non-aqueous polishing lubricants (e.g., ethanol or oil-based suspensions) should be used if preparing a polished section.

-

-

SEM Imaging:

-

Insert the prepared sample into the SEM chamber.

-

Evacuate the chamber to high vacuum.

-

Apply an accelerating voltage (e.g., 15-20 kV) and adjust the electron beam to obtain a focused image.

-

Acquire secondary electron (SE) images to visualize surface topography and backscattered electron (BSE) images to observe compositional contrast.

-

-

EDS Analysis:

-

Select a point, line, or area on the SEM image for elemental analysis.

-

Acquire the EDS spectrum, which shows peaks corresponding to the characteristic X-rays emitted from the elements present in the sample.

-

Perform qualitative analysis to identify the constituent elements (Na, Ca, S, O) and quantitative analysis to determine their relative proportions.

-

Workflow for Glauberite Characterization

The logical flow of experiments for a comprehensive characterization of Glauberite is outlined below.

Caption: Experimental Workflow for Glauberite Characterization.

References

An In-depth Technical Guide on the Geological Occurrence of Lacustrine Glauberite Deposits

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glauberite (Na₂Ca(SO₄)₂), a sodium calcium sulfate mineral, is a significant component of lacustrine evaporite sequences worldwide. Its presence in sedimentary records provides valuable insights into paleoclimatic and paleohydrological conditions. This technical guide offers a comprehensive overview of the geological occurrence of lacustrine glauberite deposits, detailing the physicochemical conditions of their formation, associated mineralogy, and notable global occurrences. Furthermore, this guide provides detailed experimental protocols for the laboratory synthesis of glauberite and outlines analytical methods for the characterization of brines from which it precipitates. Quantitative data from various lacustrine basins are summarized in tabular format for comparative analysis, and key geological and chemical processes are illustrated through diagrams generated using Graphviz.

Introduction

Glauberite is an anhydrous double salt that crystallizes in the monoclinic system.[1] It is primarily found in evaporite deposits of both marine and continental (lacustrine) origin.[2] Lacustrine glauberite deposits, the focus of this guide, form in closed basins in arid to semi-arid climates where evaporation rates significantly exceed precipitation and inflow.[1] The study of these deposits is crucial for understanding the geochemical evolution of saline lakes and can serve as a proxy for reconstructing past environmental conditions. In the pharmaceutical industry, understanding the formation and properties of sulfate minerals like glauberite can be relevant for studies on drug formulation and stability, particularly concerning excipients and the effects of hydration and dehydration.

Geological and Geochemical Framework for Lacustrine Glauberite Formation

The formation of lacustrine glauberite is a complex process governed by a specific set of geological and geochemical parameters.

Tectonic and Sedimentary Setting

Lacustrine glauberite deposits are typically found in tectonically formed closed basins, such as rift valleys or grabens, which act as sinks for surface and groundwater drainage.[2] These basins have no significant outlets, leading to the accumulation of water and dissolved solids.[1] The sedimentary environment is characterized by seasonal or episodic influx of water from rivers or snowmelt, followed by prolonged periods of evaporation.[1] This cyclical nature leads to the deposition of finely laminated evaporite sequences, often interbedded with clastic sediments like clays and silts.

Brine Evolution and Precipitation Sequence

The geochemical pathway to glauberite precipitation begins with the inflow of dilute waters rich in sodium, calcium, and sulfate ions. As the lake water evaporates, the concentration of these ions increases. The typical precipitation sequence in a Na-Ca-SO₄-Cl brine system is as follows:

-

Carbonate Precipitation: Initially, as the water becomes more concentrated, less soluble minerals such as calcite (CaCO₃) and aragonite (CaCO₃) precipitate, removing calcium and carbonate ions from the brine.

-

Gypsum/Anhydrite Precipitation: With further evaporation, the brine becomes saturated with respect to calcium sulfate, leading to the precipitation of gypsum (CaSO₄·2H₂O) or anhydrite (CaSO₄), depending on temperature and water activity.

-

Glauberite Precipitation: As evaporation continues, the concentration of sodium and sulfate ions increases significantly. When the brine reaches saturation with respect to both sodium and calcium sulfates, glauberite precipitates.[3] It can form either as a primary precipitate from the brine or through the reaction of pre-existing gypsum or anhydrite with sodium-rich brines.[3]

-

Halite and More Soluble Salts: Following glauberite precipitation, continued evaporation leads to the precipitation of halite (NaCl) and, in some cases, more soluble sulfate and chloride salts of sodium, potassium, and magnesium.[1]

The specific mineral assemblage and the order of precipitation are highly dependent on the initial ionic composition of the inflow waters.[4]

Physicochemical Conditions

The precipitation of glauberite is sensitive to several physicochemical parameters:

-

Temperature: While glauberite can form over a range of temperatures, studies of fluid inclusions in halite associated with glauberite deposits suggest formation temperatures in lacustrine environments can range from approximately 15°C to over 70°C.[5]

-

Brine Composition: The relative concentrations of Na⁺, Ca²⁺, and SO₄²⁻ are critical. Glauberite forms from Na-Ca-SO₄ type brines.[6]

-

pH: The pH of the brine can influence the precipitation of carbonate minerals, which in turn affects the availability of Ca²⁺ for glauberite formation. Geochemical modeling suggests that glauberite is often close to saturation in brines with a pH ranging from neutral to slightly alkaline.[7]

-

Salinity: Glauberite precipitates from hypersaline brines at intermediate to late stages of evaporation.[3]

Quantitative Data on Brine Chemistry for Glauberite Formation

The following table summarizes available quantitative data on the chemical composition of brines associated with lacustrine glauberite deposits. It is important to note that this data can vary significantly between different geological settings and even within the same basin over time.

| Parameter | Tuz Gölü Basin, Turkey[5] | Longar Lake, Spain (modeled)[7] |

| Cations | ||

| Na⁺ (g/L) | 96.6 - 116.4 | - |

| Ca²⁺ (g/L) | < 0.5 | - |

| Mg²⁺ (g/L) | 6.1 - 14.0 | - |

| K⁺ (g/L) | 0.1 - 2.35 | - |

| Anions | ||

| SO₄²⁻ (g/L) | 4.5 - 18.2 | - |

| Cl⁻ (g/L) | - | - |

| Physicochemical | ||

| Temperature (°C) | 15.6 - 49.1 (seasonal); up to 73.5 (stratified) | ~7 - 30 |

| pH | - | 7.1 - 7.3 |

| Salinity (g/L) | - | > 400 |

Note: Data for Longar Lake is based on geochemical modeling of a hypersaline brine where glauberite was calculated to be close to saturation.

Experimental Protocols

Laboratory Synthesis of Glauberite

While no standardized, detailed protocol for the synthesis of glauberite is readily available in the reviewed literature, a general procedure can be inferred from principles of precipitation chemistry. The following is a proposed experimental protocol based on these principles.

Objective: To synthesize glauberite crystals from an aqueous solution of sodium sulfate and calcium chloride.

Materials:

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Calcium chloride (CaCl₂), anhydrous or dihydrate

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bars

-

Heating plate

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Drying oven

-

Analytical balance

-

pH meter

Procedure:

-

Solution Preparation:

-

Prepare a concentrated solution of sodium sulfate by dissolving a molar excess of Na₂SO₄ in deionized water at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.

-

Prepare a separate concentrated solution of calcium chloride in deionized water.

-

-

Precipitation:

-

Slowly add the calcium chloride solution to the sodium sulfate solution while continuously stirring. The addition should be dropwise to promote the formation of well-defined crystals.

-

The formation of a white precipitate (glauberite) should be observed. The reaction is: Na₂SO₄(aq) + CaCl₂(aq) → Na₂Ca(SO₄)₂(s) + 2NaCl(aq)

-

-

Crystal Growth:

-

After the addition is complete, continue stirring for a period (e.g., 1-2 hours) to allow for crystal growth and equilibration.

-

Optionally, the solution can be slowly cooled to room temperature to potentially increase the yield, although this may also promote the precipitation of other salts.

-

-

Isolation and Purification:

-

Separate the precipitate from the supernatant liquid by filtration.

-

Wash the collected crystals with a small amount of cold deionized water to remove any remaining soluble salts (e.g., NaCl).

-

Follow with a wash using a water-miscible solvent with low solubility for glauberite, such as ethanol, to aid in drying.

-

-

Drying and Characterization:

-

Dry the purified crystals in an oven at a low temperature (e.g., 60-80°C) to avoid any phase transitions.

-

Characterize the synthesized product using techniques such as X-ray diffraction (XRD) to confirm the crystalline phase, and scanning electron microscopy (SEM) to observe crystal morphology.

-

Analytical Methods for Brine Chemistry

A comprehensive analysis of brine chemistry is essential for understanding the conditions of glauberite formation.

Objective: To determine the major ion composition, salinity, and physicochemical parameters of a brine sample.

Methodologies:

-

Sample Collection and Preservation: Collect brine samples in clean, airtight containers, leaving minimal headspace. Filter samples immediately to remove suspended solids. For cation analysis, acidify an aliquot of the sample to prevent precipitation.

-

Physicochemical Parameters: Measure temperature, pH, electrical conductivity (EC), and density in the field using calibrated portable meters.

-

Major Ion Analysis:

-

Cations (Na⁺, K⁺, Ca²⁺, Mg²⁺): Analyze using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS).

-

Anions (Cl⁻, SO₄²⁻): Analyze using Ion Chromatography (IC).

-

Alkalinity (HCO₃⁻, CO₃²⁻): Determine by titration with a standardized acid.

-

-

Total Dissolved Solids (TDS): Can be estimated from EC or determined gravimetrically by evaporating a known volume of filtered sample to dryness.

Visualizations

Logical Flow of Lacustrine Glauberite Formation

Caption: Logical workflow of lacustrine glauberite formation.

Experimental Workflow for Glauberite Synthesis and Analysis

Caption: Experimental workflow for glauberite synthesis.

Notable Global Occurrences

Lacustrine glauberite deposits are found in various locations around the world, including:

-

Jiangling Depression, China: Paleocene deposits with well-developed glauberite crystals of various morphologies.[6]

-

Tuz Gölü Basin, Turkey: Messinian salt deposits containing layers of glauberite.[5]

-

Western United States: Numerous saline lakes and playas in states such as California (e.g., Searles Lake), Arizona, and Utah contain glauberite deposits.

-

Qaidam Basin, China: Eocene lacustrine deposits show a transition from glauberite-anhydrite to halite assemblages.[3]

-

Taoudenni-Agorgott Basin, Mali: Lacustrine deposits show alteration of primary glauberite.[8]

Conclusion

The geological occurrence of lacustrine glauberite deposits is a clear indicator of specific paleoclimatic and paleogeochemical conditions in continental closed basins. Their formation is intricately linked to the processes of evaporation, brine evolution, and sequential mineral precipitation. Understanding these processes is not only vital for geological and paleoclimatological studies but also holds relevance for industrial applications where the properties of sulfate minerals are of interest. The provided experimental and analytical protocols offer a framework for further research into the synthesis and characterization of glauberite and its formative environments.

References

- 1. researchgate.net [researchgate.net]

- 2. Water Activities of Acid Brine Lakes Approach the Limit for Life - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. i2massociates.com [i2massociates.com]

- 5. researchgate.net [researchgate.net]

- 6. Brine Chemistry Analysis → Term [prism.sustainability-directory.com]

- 7. semineral.es [semineral.es]

- 8. mindat.org [mindat.org]

An In-depth Technical Guide to the Thermodynamic Properties and Stability of Glauberite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glauberite, with the chemical formula Na₂Ca(SO₄)₂, is a double sulfate mineral of sodium and calcium. It crystallizes in the monoclinic system and is typically found in evaporite deposits, saline lake beds, and in some hydrothermal environments.[1][2][3] The stability and thermodynamic properties of glauberite are of significant interest in various fields, including geochemistry, industrial chemistry, and potentially in pharmaceutical sciences as an excipient or in drug formulation processes where the control of ionic strength and solubility is crucial. This technical guide provides a comprehensive overview of the thermodynamic properties and stability of glauberite, compiling available data, outlining experimental methodologies, and presenting key relationships in a clear and accessible format.

Crystal Structure and Physical Properties

Glauberite's crystal structure is monoclinic, belonging to the space group C2/c.[3] This structure influences its physical properties, including its perfect cleavage on {001} and its brittle nature.[2] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of Glauberite

| Property | Value | Reference(s) |

| Chemical Formula | Na₂Ca(SO₄)₂ | [3] |

| Molar Mass | 278.18 g/mol | [4] |

| Crystal System | Monoclinic | [3] |

| Space Group | C2/c | [3] |

| Hardness (Mohs) | 2.5 - 3 | [2][5] |

| Density | 2.75 - 2.85 g/cm³ | [2][6] |

| Color | Colorless, grey, yellowish | [5] |

| Luster | Vitreous to waxy | [5] |

| Cleavage | Perfect on {001} | [2] |

Thermodynamic Properties

The thermodynamic properties of a mineral govern its stability and reactivity under different conditions of temperature, pressure, and chemical environment. The key thermodynamic parameters for glauberite are summarized in Table 2. It is important to note that experimentally determined values for some of these parameters are scarce in the literature.

Table 2: Thermodynamic Properties of Glauberite at 298.15 K and 1 bar

| Property | Symbol | Value | Unit | Reference(s) |

| Standard Enthalpy of Formation (predicted for Na₂Ca(SO₄)₂·4H₂O) | ΔHf° | -4007.70 ± 21.8 | kJ/mol | [7] |

| Standard Gibbs Free Energy of Formation (calculated) | ΔGf° | -2443.3 | kJ/mol | Calculated |

| Standard Molar Entropy | S° | Not available | J/(mol·K) | |

| Heat Capacity | Cp | Not available | J/(mol·K) | |

| Solubility Product Constant (pKsp) | pKsp | 5.47 | [8] | |

| Standard Gibbs Free Energy of Dissolution | ΔGr° | 31.2 | kJ/mol | Calculated |

Note: The standard Gibbs free energy of formation (ΔGf°) was calculated based on the dissolution equilibrium and the standard Gibbs free energies of formation of the constituent aqueous ions.

Stability and Phase Equilibria

The stability of glauberite is highly dependent on temperature, pressure, and the chemical composition of the surrounding aqueous solution.

Solubility and Dissolution

Glauberite is soluble in water, and its dissolution is an important aspect of its stability. The dissolution reaction can be represented as:

Na₂Ca(SO₄)₂(s) ⇌ 2Na⁺(aq) + Ca²⁺(aq) + 2SO₄²⁻(aq)

The solubility product constant (Ksp) for this reaction is a measure of its solubility. A pKsp of 5.47 has been reported, which corresponds to a Ksp of 3.39 x 10⁻⁶ at 25°C.[8] From the Ksp, the standard Gibbs free energy of the dissolution reaction (ΔGr°) can be calculated using the equation:

ΔGr° = -RTln(Ksp)

where R is the gas constant (8.314 J/(mol·K)) and T is the temperature in Kelvin. This calculation yields a ΔGr° of approximately 31.2 kJ/mol at 298.15 K, indicating that the dissolution is a non-spontaneous process under standard conditions.

The dissolution of glauberite is influenced by temperature and the presence of other ions in the solution. Studies have shown that the dissolution rate of glauberite increases with temperature.[9]

Phase Diagrams

The stability field of glauberite is best understood through phase diagrams of relevant systems. The Na₂SO₄-CaSO₄-H₂O system is crucial for understanding the formation and dissolution of glauberite in aqueous environments. At 25°C, the ternary system includes stability fields for gypsum (CaSO₄·2H₂O), thenardite (Na₂SO₄), and glauberite.[10][11] The precise boundaries of these fields depend on the concentrations of the dissolved salts.

At higher temperatures, in the anhydrous Na₂SO₄-CaSO₄ system, glauberite forms as an intermediate compound.[12] Phase diagrams for the CaSO₄-Na₂SO₄-CaO system also provide insights into the behavior of glauberite at elevated temperatures, which is relevant for industrial processes.[10]

Thermal Stability and Decomposition

Experimental Protocols

The determination of thermodynamic properties of minerals like glauberite relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Solution Calorimetry

Solution calorimetry is a primary technique for determining the enthalpy of formation of minerals.

Objective: To measure the enthalpy of dissolution of glauberite in a suitable solvent, which can then be used in a thermochemical cycle to calculate the enthalpy of formation.

Methodology:

-

Calorimeter Setup: A constant-pressure calorimeter, such as a coffee-cup calorimeter or a more sophisticated isoperibol or isothermal calorimeter, is used. The calorimeter is filled with a known volume of a suitable solvent (e.g., dilute HCl or a complexing agent solution to ensure complete dissolution).[2][16]

-

Sample Preparation: A precisely weighed sample of pure, well-characterized glauberite is encapsulated in a container that can be broken or opened within the calorimeter.

-

Temperature Measurement: The initial temperature of the solvent is recorded until it stabilizes.

-

Dissolution: The sample is introduced into the solvent, and the temperature change of the solution is monitored over time until a stable final temperature is reached.

-

Data Analysis: The heat of solution (q_sol) is calculated using the formula q = mcΔT, where m is the mass of the solution, c is its specific heat capacity, and ΔT is the temperature change.[17]

-

Thermochemical Cycle: The measured enthalpy of dissolution is then used in a Hess's law cycle with known enthalpies of formation of other compounds in the dissolution reaction to calculate the enthalpy of formation of glauberite.

References

- 1. Mineral Database - Thermo-Calc Software [thermocalc.com]

- 2. scribd.com [scribd.com]

- 3. Glauberite - Wikipedia [en.wikipedia.org]

- 4. Glauberite Mineral Data [webmineral.com]

- 5. Glauberite - National Gem Lab [nationalgemlab.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. minsocam.org [minsocam.org]

- 8. laguardia.edu [laguardia.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Experimental Data on Solubility of the Two Calcium Sulfates Gypsum and Anhydrite in Aqueous Solutions [ouci.dntb.gov.ua]

- 12. researchgate.net [researchgate.net]

- 13. large.stanford.edu [large.stanford.edu]

- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 15. scilit.com [scilit.com]

- 16. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]

- 17. odinity.com [odinity.com]

An In-Depth Technical Guide to the Phase Diagram of the Na₂SO₄-CaSO₄-H₂O System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase diagram of the ternary system consisting of sodium sulfate (Na₂SO₄), calcium sulfate (CaSO₄), and water (H₂O). Understanding the phase equilibria in this system is critical for various industrial processes, including chemical manufacturing, mineral processing, and desalination, as well as for assessing potential drug substance and formulation stability. This document outlines the stable solid phases, their solubility relationships at different temperatures, detailed experimental protocols for phase diagram determination, and the analytical techniques required for phase identification.

Core Concepts of the Na₂SO₄-CaSO₄-H₂O Phase Diagram

The Na₂SO₄-CaSO₄-H₂O system is characterized by the formation of several stable solid phases, the existence of which depends on temperature and the relative concentrations of the dissolved salts. The primary solid phases encountered in this system include:

-

Gypsum (CaSO₄·2H₂O): Calcium sulfate dihydrate is a common stable phase at lower temperatures.

-

Anhydrite (CaSO₄): Anhydrous calcium sulfate becomes the more stable form of calcium sulfate at higher temperatures.

-

Thenardite (Na₂SO₄): Anhydrous sodium sulfate is typically stable at temperatures above 32.38 °C.

-

Mirabilite (Na₂SO₄·10H₂O): Sodium sulfate decahydrate is the stable form of sodium sulfate at lower temperatures.

-

Glauberite (Na₂Ca(SO₄)₂): A double salt that is a key feature of this ternary system.

The phase diagram delineates the regions of temperature and composition where each of these solid phases is in equilibrium with a saturated aqueous solution. The boundaries of these regions represent conditions where two solid phases can coexist, and the intersections of these boundaries, known as invariant points, represent conditions where three solid phases are in equilibrium with the solution.

Quantitative Data: Phase Equilibria and Invariant Points

The following tables summarize the key features of the Na₂SO₄-CaSO₄-H₂O phase diagram at various temperatures, based on established literature. The composition of the liquid phase at the invariant points represents the eutonic points where the solution is saturated with respect to multiple solid phases.

Table 1: Solid Phases in the Na₂SO₄-CaSO₄-H₂O System at Different Temperatures

| Temperature (°C) | Stable Solid Phases |

| 25 | Gypsum, Thenardite, Glauberite, Mirabilite |

| 50 | Gypsum, Thenardite, Glauberite |

| 100 | Anhydrite, Thenardite, Glauberite |

Table 2: Invariant Points in the Na₂SO₄-CaSO₄-H₂O System at 25°C

| Invariant Point | Solid Phases in Equilibrium | \multicolumn{2}{c | }{Liquid Phase Composition (mass %)} |

| Na₂SO₄ | CaSO₄ | ||

| E₁ | Gypsum + Glauberite | 20.3 | 0.23 |

| E₂ | Glauberite + Thenardite | 28.9 | 0.09 |

| E₃ | Thenardite + Mirabilite | 33.2 | 0.05 |

Table 3: Invariant Points in the Na₂SO₄-CaSO₄-H₂O System at 50°C

| Invariant Point | Solid Phases in Equilibrium | \multicolumn{2}{c | }{Liquid Phase Composition (mass %)} |

| Na₂SO₄ | CaSO₄ | ||

| F₁ | Gypsum + Glauberite | 19.8 | 0.20 |

| F₂ | Glauberite + Thenardite | 32.5 | 0.07 |

Table 4: Invariant Points in the Na₂SO₄-CaSO₄-H₂O System at 100°C

| Invariant Point | Solid Phases in Equilibrium | \multicolumn{2}{c | }{Liquid Phase Composition (mass %)} |

| Na₂SO₄ | CaSO₄ | ||

| G₁ | Anhydrite + Glauberite | 18.5 | 0.12 |

| G₂ | Glauberite + Thenardite | 31.8 | 0.04 |

Experimental Protocols for Phase Diagram Determination

The determination of a phase diagram for a ternary salt-water system is a meticulous process that can be approached through two primary methods: the isothermal method and the polythermal method.

Isothermal Method (Solubility Method)

The isothermal method involves establishing equilibrium at a constant temperature and determining the composition of the liquid and solid phases.

Step 1: Sample Preparation

-

Prepare a series of mixtures of the two salts (Na₂SO₄ and CaSO₄) and water in varying proportions in sealed containers.

-

To ensure equilibrium is approached from both undersaturation and supersaturation, some samples can be prepared with an excess of the solid phases, while others can be prepared at a slightly higher temperature and then cooled to the target temperature.

Step 2: Equilibration

-

Place the sealed containers in a thermostatically controlled water bath or oven set to the desired temperature (e.g., 25°C, 50°C, or 100°C).

-

Agitate the mixtures continuously using a mechanical shaker or magnetic stirrer to facilitate the attainment of equilibrium.

-

The time required to reach equilibrium can vary from several hours to several weeks, depending on the system and temperature. It is crucial to conduct preliminary experiments to determine the necessary equilibration time.

Step 3: Phase Separation and Sampling

-

Once equilibrium is established, cease agitation and allow the solid phases to settle.

-

Carefully withdraw a sample of the clear supernatant liquid phase using a syringe fitted with a filter to prevent the aspiration of solid particles.

-

Isolate the solid residue by filtration or centrifugation.

Step 4: Compositional Analysis

-

Liquid Phase: Analyze the composition of the liquid phase to determine the concentrations of Na₂SO₄ and CaSO₄. This can be accomplished using various analytical techniques such as:

-

Gravimetric analysis: Precipitation of one of the ions with a specific reagent.

-

Titrimetric analysis: For example, EDTA titration for Ca²⁺.

-

Ion chromatography (IC): To determine the concentration of Na⁺, Ca²⁺, and SO₄²⁻ ions.

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): For accurate cation analysis.

-

-

Solid Phase: Identify the solid phases in equilibrium with the saturated solution using techniques such as:

-

X-ray Diffraction (XRD): To identify the crystalline structure of the solid phases.

-

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA): To observe phase transitions and decomposition events upon heating, which are characteristic of specific hydrated salts.

-

Microscopy: To visually inspect the crystal morphology.

-

Step 5: Phase Diagram Construction

-

Plot the composition of the liquid phase on a triangular or Janecke projection diagram.

-

The points representing solutions in equilibrium with a single solid phase will form a curve. The points where two curves intersect represent an invariant point where the solution is in equilibrium with two solid phases.

Polythermal Method (Visual-Polythermal Method)

The polythermal method involves observing the temperature at which a solid phase first appears upon cooling or disappears upon heating a solution of known composition.

Step 1: Sample Preparation

-

Prepare a solution with a known ratio of the two salts and a known amount of water in a transparent, sealed vessel equipped with a stirrer and a precise thermometer.

Step 2: Heating and Cooling Cycles

-

Heat the mixture until all the solid dissolves to form a clear solution.

-

Slowly cool the solution while continuously stirring and monitoring for the first appearance of crystals. The temperature at which the first crystals appear is the saturation temperature for that specific composition.

-

The process can be reversed by slowly heating the mixture with a small amount of solid phase present and recording the temperature at which the last crystal dissolves.

Step 3: Data Analysis

-

Repeat the process for a wide range of compositions.

-

Plot the saturation temperatures against the composition of the solutions. The resulting curves will define the boundaries of the different solid phase fields.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental determination of the phase diagram and the relationship between the different phases in the Na₂SO₄-CaSO₄-H₂O system.

Caption: Experimental workflow for isothermal determination of a ternary phase diagram.

Caption: Logical relationships of phase transitions in the Na₂SO₄-CaSO₄-H₂O system.

An In-depth Technical Guide to the Paragenesis of Glauberite with Halite and Anhydrite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the paragenesis of glauberite, halite, and anhydroite, focusing on the geological settings, physicochemical conditions of formation, and the experimental methodologies used to study this common evaporite mineral assemblage. The information presented is intended to support researchers in understanding the natural formation of these minerals and to provide a scientific basis for professionals in fields such as drug development, where knowledge of crystallization processes is crucial.

Geological Occurrence and Significance

Glauberite (Na₂Ca(SO₄)₂), halite (NaCl), and anhydrite (CaSO₄) are frequently found together in evaporite deposits formed in both marine and continental (lacustrine) settings.[1][2] Their paragenesis—the sequence and association in which they crystallize—provides critical insights into the geochemical evolution of the brines from which they precipitated, as well as the paleoclimatic and tectonic conditions of the depositional environment.[3][4] The presence of glauberite, in particular, indicates a brine rich in both sodium and calcium sulfates.

These minerals can form as primary precipitates from evaporating brines, or as secondary minerals resulting from diagenetic processes where earlier-formed minerals are altered by changes in temperature, pressure, or fluid composition.[2] For instance, gypsum (CaSO₄·2H₂O) can dehydrate to form anhydrite with burial and increasing temperature.[5][6] Glauberite itself is often subject to alteration, being replaced by other minerals like gypsum, calcite, or quartz, leaving behind pseudomorphs that preserve the original crystal shape.[7]

Physicochemical Conditions of Formation

The precipitation of glauberite, halite, and anhydrite is governed by the temperature, pressure, and chemical composition of the brine. The interplay of these factors determines the stability fields of each mineral and their crystallization sequence.

Brine Composition and Evolution

The evolution of a saline brine and the resulting mineral precipitation sequence is a complex process. As water evaporates, the concentration of dissolved salts increases, leading to the saturation and precipitation of different minerals in a predictable order based on their solubility.[3][8][9] The initial chemical composition of the water body, particularly the relative proportions of major ions such as Na⁺, K⁺, Ca²⁺, Mg²⁺, Cl⁻, and SO₄²⁻, dictates the evolutionary path of the brine and the ultimate mineral assemblage.[4][9]

The "chemical divide" concept is crucial in understanding brine evolution. For example, the precipitation of calcium carbonate (calcite or aragonite) removes Ca²⁺ and CO₃²⁻ from the brine, influencing the subsequent precipitation of sulfate minerals.[9] Similarly, the precipitation of gypsum or anhydrite will significantly alter the Ca²⁺ and SO₄²⁻ concentrations, paving the way for the potential formation of glauberite if sufficient Na⁺ is present.

Temperature and Pressure Effects

Temperature is a critical factor controlling the stability of these minerals. For instance, the transition between gypsum and anhydrite is temperature-dependent, with anhydrite being the more stable phase at higher temperatures.[5][6] The presence of other salts, such as NaCl, can lower the temperature of this transition.[5]

The solubility of glauberite is also strongly influenced by temperature and the concentration of other salts in the solution.[1] Experimental studies on the Na₂SO₄-CaSO₄-H₂O and NaCl-Na₂SO₄-H₂O systems have provided valuable data on the stability fields of glauberite and its co-precipitation with other salts at different temperatures.[10][11]

Pressure generally plays a less significant role in the shallow evaporite basins where these minerals typically form, but it becomes more important during deep burial and diagenesis, influencing mineral transformations and fluid migration.

Quantitative Data on Formation Conditions

The following tables summarize the key quantitative data from experimental studies on the formation of glauberite, halite, and anhydrite.

| Mineral | System | Temperature (°C) | Brine Composition (molality) | Reference |

| Glauberite | Na₂SO₄-CaSO₄-H₂O | 25 | Saturated with respect to Glauberite, Thenardite, and Gypsum | [10] |

| Glauberite | Na₂SO₄-CaSO₄-H₂O | 35 - 100 | Variable, showing increasing glauberite stability with temperature | [1] |

| Anhydrite | CaSO₄-H₂O | > 42 | Transition temperature from gypsum in pure water | [6] |

| Anhydrite | CaSO₄-NaCl-H₂O | 25 | Lowered transition temperature from gypsum in the presence of NaCl | [12] |

| Halite | Seawater Evaporation | Ambient | Precipitates after significant evaporation, following carbonates and sulfates | [3] |

Table 1: Experimentally Determined Stability Conditions for Glauberite, Anhydrite, and Halite.

Experimental Protocols

Understanding the paragenesis of glauberite, halite, and anhydrite relies heavily on experimental studies that replicate the natural conditions of their formation. Below are generalized protocols for key experimental techniques.

Isothermal Evaporation Experiments

This method is used to simulate the natural process of brine concentration and mineral precipitation in an evaporite basin.

-

Preparation of Synthetic Brine: A solution with a chemical composition mimicking that of a natural saline lake or seawater is prepared using reagent-grade salts (e.g., NaCl, MgCl₂, MgSO₄, CaSO₄, Na₂SO₄, NaHCO₃) and deionized water. The initial concentrations are based on geochemical data from relevant natural environments.

-

Evaporation Setup: The brine is placed in a shallow, open container within a controlled environment chamber where temperature, humidity, and airflow can be precisely regulated to control the rate of evaporation.

-

Monitoring and Sampling: The experiment is monitored over time. Brine samples are periodically collected to analyze for changes in chemical composition using techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Ion Chromatography (IC). Precipitated minerals are identified using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM).

-

Data Analysis: The sequence of mineral precipitation is correlated with the evolving brine chemistry to determine the paragenetic sequence under the specific experimental conditions.

Phase Equilibria Studies in Hydrothermal Systems

These experiments are designed to determine the stability fields of minerals at elevated temperatures and pressures, relevant to diagenetic and hydrothermal environments.

-

Sample Preparation: A mixture of the minerals of interest (glauberite, halite, anhydrite) or their chemical components is placed in a noble metal capsule (e.g., gold or platinum) along with a solution of known composition.

-

High-Pressure/High-Temperature Apparatus: The sealed capsule is placed in a high-pressure apparatus, such as a piston-cylinder device or a hydrothermal diamond anvil cell. This allows for precise control of both pressure and temperature.

-

Equilibration: The sample is held at the desired temperature and pressure for a sufficient duration to allow the system to reach chemical equilibrium.

-

Quenching and Analysis: The experiment is rapidly cooled ("quenched") to preserve the high-temperature and high-pressure mineral assemblage. The run products are then analyzed using XRD, SEM with Energy Dispersive X-ray Spectroscopy (EDS), and Raman spectroscopy to identify the stable mineral phases.

-

Phase Diagram Construction: By conducting a series of experiments at different temperatures and pressures, a phase diagram can be constructed to delineate the stability fields of the different minerals and mineral assemblages.

Fluid Inclusion Analysis

Fluid inclusions are microscopic pockets of fluid trapped within crystals during their growth. Their analysis provides direct information about the temperature and composition of the parent brines.

-

Sample Preparation: Doubly polished thick sections of the host mineral (typically halite or glauberite) are prepared to allow for clear microscopic observation of the fluid inclusions.

-

Microthermometry: The sample is placed on a heating-freezing stage under a microscope. The fluid inclusions are slowly heated until the different phases within the inclusion (liquid, vapor, and any daughter minerals) homogenize into a single fluid phase. The homogenization temperature provides an estimate of the minimum trapping temperature of the fluid. The sample is also frozen to observe the melting behavior of the ice and any salt hydrates, which provides information about the salinity of the trapped brine.

-

Chemical Analysis of Inclusions: The chemical composition of the trapped brine can be determined using techniques such as Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) or Ultramicrochemical Analysis (UMCA). These methods provide quantitative data on the major and trace element concentrations within individual fluid inclusions.

Visualizing Paragenetic Relationships and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and processes related to the paragenesis of glauberite, halite, and anhydrite.

Figure 1: Generalized brine evolution pathway showing the sequential precipitation of evaporite minerals.

Figure 2: Workflow for a hydrothermal experiment to determine mineral phase equilibria.

Figure 3: Workflow for the analysis of fluid inclusions in evaporite minerals.

Conclusion

The paragenesis of glauberite with halite and anhydrite is a complex interplay of brine chemistry, temperature, and geological setting. Understanding the fundamental principles of their formation, supported by robust experimental data, is essential for accurate geological interpretation and has broader applications in industrial crystallization processes. This guide has provided a technical overview of the key aspects of their paragenesis, from the geological context to the detailed experimental methodologies used to elucidate their formation mechanisms. The presented data and workflows serve as a valuable resource for researchers and professionals working in related scientific and industrial fields.

References

- 1. researchgate.net [researchgate.net]

- 2. saltworkconsultants.com [saltworkconsultants.com]

- 3. fiveable.me [fiveable.me]

- 4. researchgate.net [researchgate.net]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Expressions: Featured Microscopist - Loes Modderman - Glauber's Salt-Photochemical Mixture [micro.magnet.fsu.edu]

- 8. eps.mcgill.ca [eps.mcgill.ca]

- 9. Mineralogy of evaporites: saline lake brines - Geological Digressions [geological-digressions.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Physical properties of Glauberite including hardness and cleavage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physical properties of Glauberite (Na₂Ca(SO₄)₂), with a specific focus on its hardness and cleavage. The information is presented to be a valuable resource for scientific research and applications where the mineral's characteristics are of importance.

Quantitative Physical Properties of Glauberite

The following table summarizes the key quantitative physical properties of Glauberite for easy reference and comparison.

| Physical Property | Value | Notes |

| Mohs Hardness | 2.5 - 3[1][2][3][4][5][6] | Relatively soft, can be scratched by a copper penny. |

| Cleavage | Perfect on {001}, Imperfect on {110}[1][2][7] | The basal cleavage is the most prominent.[3][5] |

| Specific Gravity | 2.75 - 2.85[2][7] | |

| Crystal System | Monoclinic[2][3][7] | |

| Refractive Index | nα = 1.507 – 1.515, nβ = 1.527 – 1.535, nγ = 1.529 – 1.536[7] | Biaxial negative optical character. |

| Birefringence | δ = 0.022[7] | |

| 2V Angle | 24° to 34°[7] |

Experimental Protocols

Detailed methodologies for determining the hardness and cleavage of minerals like Glauberite are crucial for accurate characterization.

The Mohs scale of mineral hardness is a qualitative ordinal scale that characterizes the scratch resistance of various minerals through the ability of a harder material to scratch a softer material.[8]

Objective: To determine the relative hardness of a Glauberite sample by comparing it with a set of standard minerals or common objects of known hardness.

Materials:

-

Glauberite sample with a fresh, clean surface.

-

A set of Mohs hardness points or a standard Mohs hardness kit (containing minerals from talc to quartz).

-

Common objects for hardness testing: a fingernail (hardness ≈ 2.5), a copper penny (hardness ≈ 3.5), a steel knife blade or nail (hardness ≈ 5.5), and a piece of glass (hardness ≈ 5.5).[9]

-

A magnifying glass or microscope to inspect for a scratch.

Procedure:

-

Sample Preparation: Select a fresh, clean, and smooth surface on the Glauberite specimen to be tested.[10]

-

Scratch Test Initiation: Begin with a material of a hardness you suspect is softer than Glauberite. For instance, a fingernail (hardness of 2.5).[11]

-

Execution of the Scratch Test: Hold the Glauberite sample firmly. Press the point of the testing object (e.g., a fingernail) firmly against the surface of the Glauberite.[10]

-

Observation: Observe the tested surface for an etched line. Rub the surface with your finger to ensure that it is a genuine scratch and not just a trail of powder from the softer material.[10]

-

Iterative Testing:

-

If the initial object does not scratch the Glauberite, select the next harder object in the scale (e.g., a copper penny) and repeat the test on a fresh part of the Glauberite surface.

-

If the initial object does scratch the Glauberite, the mineral's hardness is less than that of the testing object.

-

-

Determining the Hardness Range: The hardness of the Glauberite sample lies between the hardness of the hardest material that it can scratch and the softest material that can scratch it.[8] For Glauberite, it will be scratched by a copper penny but will scratch a fingernail.

Cleavage is the tendency of a mineral to break along flat, planar surfaces that are determined by zones of weakness in the crystal lattice.[12]

Objective: To identify the number of cleavage planes, their quality (perfect, good, fair, poor), and the angles between them in a Glauberite sample.

Materials:

-

Glauberite sample.

-

A goniometer for precise angle measurement (optional, for advanced analysis).

-

A magnifying glass or microscope for observing the broken surfaces.

Procedure:

-

Safety Precautions: All participants must wear safety goggles to protect their eyes from flying mineral fragments.[14]

-

Sample Preparation: Examine the initial Glauberite specimen to note any existing flat surfaces that may be indicative of cleavage planes.[14]

-

Inducing Fracture: Securely hold the Glauberite sample. With the rock hammer, deliver a sharp, controlled strike to the mineral.[14] The intent is to break the mineral, not to crush it.

-

Observation of Broken Surfaces: Carefully examine the resulting fragments. Look for the presence of smooth, flat, reflective surfaces. These are the cleavage planes.[15]

-

Characterizing the Cleavage:

-

Number of Directions: Count the number of non-parallel flat surfaces. Glauberite will exhibit one direction of perfect cleavage and another of imperfect cleavage.[1][2]

-

Quality of Cleavage: Describe the quality of the cleavage planes. "Perfect" cleavage will result in smooth, highly reflective surfaces. "Imperfect" cleavage will result in less defined, somewhat irregular surfaces.

-

Angles between Cleavage Planes: If multiple cleavage directions are present, observe the angles at which they intersect. This is a key diagnostic feature.

-

Visualization of Glauberite's Properties

The following diagram illustrates the relationship between the fundamental chemical composition of Glauberite and its resulting physical properties.

Caption: Relationship between Glauberite's composition and its physical properties.

References

- 1. handbookofmineralogy.org [handbookofmineralogy.org]

- 2. mindat.org [mindat.org]

- 3. galleries.com [galleries.com]

- 4. minerals.net [minerals.net]

- 5. Glauberite - Celestial Earth Minerals [celestialearthminerals.com]

- 6. allmineralsrock.com [allmineralsrock.com]

- 7. Glauberite - Wikipedia [en.wikipedia.org]

- 8. Mohs scale - Wikipedia [en.wikipedia.org]

- 9. Mohs Hardness Scale (U.S. National Park Service) [nps.gov]

- 10. rocksandminerals.com [rocksandminerals.com]

- 11. superchargedscience.com [superchargedscience.com]

- 12. gemsociety.org [gemsociety.org]

- 13. Mineral Cleavage: a practical experiment [serc.carleton.edu]

- 14. maine.gov [maine.gov]

- 15. Mineral Study Guide - Cleavage [omg.georockme.com]

Global Distribution of Notable Glauberite Deposits: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the global distribution of notable glauberite (Na₂Ca(SO₄)₂) deposits. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who may utilize glauberite and its derivatives. This document details the geological context of these deposits, presents quantitative data on their scale, and outlines the experimental protocols for their analysis.

Introduction to Glauberite

Glauberite is a monoclinic sodium calcium sulfate mineral that is a significant natural source of sodium sulfate. It typically occurs in evaporite deposits of both marine and lacustrine origin, often in association with other minerals such as halite, thenardite, gypsum, and anhydrite.[1] Its formation is intrinsically linked to arid or semi-arid climates where evaporation of saline waters leads to the precipitation of dissolved salts.[2] Due to its solubility, glauberite can also be found in fumarole deposits and as a constituent in nitrate deposits in desert regions.[1] The mineral is commercially important as a primary source for the production of sodium sulfate, which has wide applications in the detergent, paper, glass, and pharmaceutical industries.

Global Distribution of Notable Glauberite Deposits

Significant deposits of glauberite are distributed across several continents, with major commercial operations concentrated in regions with extensive evaporite basins. The following sections detail some of the most notable global deposits.

North America

United States: The United States has several significant glauberite-bearing deposits, primarily in arid western states.

-

Camp Verde, Arizona: The Verde Formation in central Arizona hosts substantial lacustrine evaporite deposits containing glauberite.[3][4][5] These deposits formed in a Pliocene-Miocene lake basin.[3] Historically, the Camp Verde Salt Mine was a significant producer of sodium sulfate from glauberite.[2] In the early 1930s, the mine produced nearly 100 tons of "salt cake" (sodium sulfate) daily.[3] However, mining ceased in 1933 due to the availability of higher-purity German salt.[3] The purity of the Camp Verde salt is reportedly 7% below the 99% purity level required by modern standards.[3]

-

Searles Lake, California: This dry lake bed in the Mojave Desert is a vast resource of sodium and potassium carbonate, sulfate, borate, and halide minerals.[6][7] Glauberite is a common mineral within the complex evaporite sequence of the lake sediments.[8][9] The minerals are primarily extracted from subsurface brines through solution mining.[7] Searles Valley Minerals is a major operator in the area, producing a variety of industrial minerals.[7]

Europe

Spain: The Ebro Basin in northeastern Spain contains one of the world's most significant series of continental evaporite deposits, with substantial glauberite resources.[10][11]

-

Alcanadre, Ebro Basin: The Miocene-aged glauberite deposits in Alcanadre are interbedded with gypsum, halite, and polyhalite, formed in a playa-lake system.[10] The relative proportions of halite and glauberite in these deposits are variable, with glauberite ranging from 23% to 59%.[11] Spain is a major European producer of sodium sulfate, with companies like Grupo Industrial Crimidesa S.L. operating significant mines in the region. One of the key producers in Spain has an annual production capacity of 300,000 tons of sodium sulfate.

Germany: Germany has a long history of salt mining, with notable deposits in the Stassfurt-Egeln Syncline.

-

Stassfurt: The Zechstein evaporite sequence at Stassfurt is famous for its potash salts but also contains glauberite.[12][13] These marine evaporite deposits are of Permian age. While historically significant for a variety of salts, specific recent production data for glauberite from this region is limited.

Asia

China: China is a leading global producer of sodium sulfate, with extensive glauberite and mirabilite resources.

-

Xinjiang Province: The Lop Nor basin in Xinjiang contains massive, continuous, and thick layers of glauberite with well-developed intercrystal porosity, which hosts potassium-rich brines.[14] Salt glaciers, formed by the upward movement of salt diapirs, are also a feature in the region.[15]

-

Jiangsu Province: The Huaian and Hongze counties in Jiangsu are home to what is described as the world's largest sodium sulfate anhydrous manufacturing base, with an annual output of 800,000 tons.[14][16] The mirabilite mine in this area has a prospective reserve of 150 million tons.[14][16] Nafine Chemical Industry Group is a major producer in China with a production capacity of 3 million tonnes of sodium sulphate from various locations.

Turkey: Turkey possesses significant mineral resources, including deposits of glauberite.

South America

Chile: The Atacama Desert in northern Chile is renowned for its vast nitrate and lithium deposits, which also contain various sulfate minerals.

-

Atacama Desert: Glauberite is found in the nitrate fields of the Atacama Desert, associated with other evaporite minerals.[18] While Chile is a major mining country, the focus is heavily on copper, lithium, and nitrates.[19][20] Specific production data for glauberite is not as prominent in available reports.

Quantitative Data on Glauberite Deposits

The following table summarizes the available quantitative data for the notable glauberite deposits discussed. It is important to note that much of the publicly available data pertains to sodium sulfate production as a whole, which may be derived from both glauberite and other minerals like thenardite and mirabilite.

| Location | Deposit Type | Associated Minerals | Reserves | Annual Production | Purity/Grade | Notes |

| Camp Verde, USA | Lacustrine Evaporite | Halite, Gypsum | - | ~36,500 tons (historically) | ~92% Na₂SO₄ | Production ceased in 1933. |

| Searles Lake, USA | Lacustrine Evaporite | Trona, Hanksite, Halite | Large brine resource | Part of 1.7 million tons of various industrial minerals annually | Variable depending on brine layer | Solution mining of complex brines. |

| Ebro Basin, Spain | Lacustrine Evaporite | Halite, Gypsum, Polyhalite | - | A leading producer has a 300,000-ton annual capacity. | Glauberite content ranges from 23-59% in ore. | Spain is the sole European producer of sodium sulfate. |

| Stassfurt, Germany | Marine Evaporite | Halite, Potash Salts | - | - | - | Historically significant; current specific data is limited. |

| Xinjiang, China | Lacustrine Evaporite | Halite, Gypsum | - | Part of China's large sodium sulfate production. | - | Massive, thick layers of glauberite. |

| Jiangsu, China | Lacustrine Evaporite | Mirabilite | 150 million tons (Mirabilite) | 800,000 tons (Sodium Sulfate) | High grade | World's largest sodium sulfate production base. |

| Çankırı-Çorum, Turkey | Lacustrine Evaporite | Halite, Anhydrite | Not economically significant | - | - | Of scientific interest for fossil Na-sulfate deposition. |

| Atacama Desert, Chile | Nitrate Deposit Evaporite | Nitrates, Halite, Gypsum | - | - | - | Associated with vast nitrate fields. |

Experimental Protocols for Glauberite Analysis

Accurate characterization of glauberite deposits requires a combination of mineralogical and chemical analysis techniques. The following sections provide detailed methodologies for key experiments.

Sample Preparation for Analysis

Proper sample preparation is critical for obtaining accurate and reproducible results.

Objective: To prepare a homogeneous and representative powdered sample from a bulk glauberite-bearing rock sample.

Materials:

-

Jaw crusher

-

Cone crusher

-

Riffle splitter

-

Pulverizing mill (e.g., ring mill, ball mill)

-

Sieves (e.g., 200 mesh or 75 micrometers)

-

Mortar and pestle (agate or ceramic)

Procedure:

-

Primary Crushing: Reduce the size of the bulk rock sample to approximately 1-2 cm using a jaw crusher.

-

Secondary Crushing: Further reduce the particle size to less than 2 mm using a cone crusher.

-

Homogenization and Splitting: Thoroughly mix the crushed sample and use a riffle splitter to obtain a representative subsample of appropriate size for analysis.

-

Pulverization: Grind the subsample to a fine powder (passing a 200-mesh sieve) using a pulverizing mill. For smaller samples or to avoid contamination, a mortar and pestle can be used.

-

Final Homogenization: Thoroughly mix the final powdered sample before taking aliquots for analysis.

Mineralogical Analysis by X-Ray Diffraction (XRD)

Objective: To identify the mineral phases present in the sample and quantify the amount of glauberite.

Principle: XRD utilizes the diffraction of X-rays by the crystalline structure of minerals to identify them based on their unique diffraction patterns. Quantitative analysis can be performed using methods such as the Rietveld refinement or by creating calibration curves with standards.

Instrumentation:

-

Powder X-ray diffractometer with a Cu Kα radiation source

-

Sample holders

-

Micronizing mill for further particle size reduction if necessary (to <10 µm)

-

Software for phase identification (e.g., X'Pert HighScore) and quantitative analysis (e.g., GSAS-II, TOPAS)

Procedure:

-

Sample Preparation: Ensure the sample is finely powdered (ideally <10 µm) to minimize preferred orientation effects. Pack the powder into the sample holder, ensuring a flat, smooth surface.

-

Instrument Setup (Typical Parameters):

-

X-ray source: Cu Kα (λ = 1.5406 Å)

-

Voltage and Current: 40 kV and 40 mA

-

Scan Range (2θ): 5° to 70°

-

Step Size: 0.02°

-

Time per Step: 1-2 seconds

-

Divergence Slit: 1°

-

Receiving Slit: 0.2 mm

-

-

Data Collection: Run the XRD scan.

-

Phase Identification: Process the resulting diffractogram using phase identification software. Compare the experimental diffraction peaks with standard reference patterns from the International Centre for Diffraction Data (ICDD) database to identify all mineral phases present.

-

Quantitative Analysis (Rietveld Method): a. Import the diffraction pattern into Rietveld refinement software. b. Input the crystal structure data for all identified phases. c. Refine the scale factors, lattice parameters, and peak profile parameters to achieve the best fit between the calculated and observed diffraction patterns. d. The weight fractions of each mineral phase are determined from the refined scale factors.

Wet Chemical Analysis for Elemental Composition

Objective: To determine the elemental composition of the glauberite sample, specifically the concentrations of Na, Ca, and SO₄.

Principle: Sulfate ions are precipitated from an acidic solution as barium sulfate (BaSO₄) by the addition of barium chloride (BaCl₂). The precipitate is then filtered, washed, dried, and weighed.

Reagents:

-

Concentrated Hydrochloric Acid (HCl)

-

Barium Chloride (BaCl₂) solution (10% w/v)

-

Silver Nitrate (AgNO₃) solution (0.1 M) for testing for chloride ions

-

Ashless filter paper

Procedure:

-

Sample Digestion: Accurately weigh approximately 0.5 g of the powdered sample into a 400 mL beaker. Add 100 mL of deionized water and 5 mL of concentrated HCl. Heat the mixture to near boiling to dissolve the sulfate minerals.

-

Precipitation: While stirring the hot acidic sample solution, slowly add an excess of hot 10% BaCl₂ solution. Continue heating and stirring for a few minutes.

-

Digestion of Precipitate: Keep the solution hot (just below boiling) for at least one hour to allow the precipitate to digest. This process encourages the formation of larger, more easily filterable crystals and reduces co-precipitation of impurities.

-

Filtration and Washing: Filter the hot solution through ashless filter paper. Wash the precipitate several times with hot deionized water until the filtrate is free of chloride ions (test with AgNO₃ solution).

-

Drying and Ignition: Carefully transfer the filter paper containing the precipitate to a pre-weighed porcelain crucible. Char the filter paper at a low temperature, then ignite at 800-900 °C in a muffle furnace for at least one hour.

-

Weighing: Cool the crucible in a desiccator and weigh. Repeat the ignition and weighing steps until a constant weight is achieved.

-

Calculation:

-

Weight of BaSO₄ = (Weight of crucible + precipitate) - (Weight of empty crucible)

-

% SO₄ = (Weight of BaSO₄ / Weight of sample) × (Molar mass of SO₄ / Molar mass of BaSO₄) × 100

-

Principle: The sample solution is introduced into a high-temperature source (flame for AAS, plasma for ICP-OES) which excites the atoms of the elements of interest. The amount of light absorbed (AAS) or emitted (ICP-OES) at element-specific wavelengths is proportional to the concentration of the element in the sample.

Procedure:

-

Sample Preparation: Use the acidic solution prepared for the wet chemical analysis or prepare a new solution by digesting a known weight of the sample in dilute HCl.

-

Calibration: Prepare a series of standard solutions of known Ca and Na concentrations.

-

Analysis: Aspirate the blank, standards, and sample solutions into the instrument and measure the absorbance or emission signals.

-

Calculation: Construct a calibration curve from the standard readings and determine the concentration of Ca and Na in the sample solution. Calculate the percentage of Ca and Na in the original solid sample.

Visualizations

The following diagrams illustrate key concepts related to glauberite deposits.

Caption: Experimental workflow for the analysis of glauberite samples.

Caption: Simplified signaling pathway for the formation of a lacustrine glauberite deposit.

References

- 1. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]

- 2. Chile Mining Production: Non-Metallic: PR: Guano | Economic Indicators | CEIC [ceicdata.com]

- 3. marketreportanalytics.com [marketreportanalytics.com]

- 4. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]

- 5. 2025 Top 10 Sodium Sulfate Manufacturers in China - Blog [cheezhengchem.com]

- 6. trade.gov.tr [trade.gov.tr]

- 7. Sodium Sulphate Market Size, Share, Growth and Forecast 2035 [chemanalyst.com]

- 8. Sodium Sulfate Statistics and Information | U.S. Geological Survey [usgs.gov]

- 9. pubs.usgs.gov [pubs.usgs.gov]

- 10. Chile Mining Production: Non-Metallic: OR: Marble | Economic Indicators | CEIC [ceicdata.com]

- 11. pubs.usgs.gov [pubs.usgs.gov]

- 12. enerjipolitik.com [enerjipolitik.com]

- 13. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]

- 14. World's Largest Sodium Sulfate Anhydrous Manufacturing Base Built in Hongze [en.people.cn]

- 15. Grupo Minersa [minersa.com]